molecular formula C7H12O5 B15476159 (2-Hydroxyethyl) hydrogen glutarate CAS No. 29338-36-1

(2-Hydroxyethyl) hydrogen glutarate

Cat. No.: B15476159
CAS No.: 29338-36-1
M. Wt: 176.17 g/mol
InChI Key: VCGUYZUZNZHTGZ-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl) hydrogen glutarate is a mono-ester derivative of glutaric acid, where a 2-hydroxyethyl group is esterified to one of the carboxyl groups of glutaric acid. The compound is synthesized via esterification reactions, as exemplified by the preparation of related bis-thymine derivatives using 2-hydroxyethyl groups . Its applications span coordination chemistry, biomedicine, and materials science, owing to its dual functional groups (carboxylate and hydroxyl), which enable diverse interactions with metals and biomolecules.

Properties

CAS No.

29338-36-1

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

5-(2-hydroxyethoxy)-5-oxopentanoic acid

InChI

InChI=1S/C7H12O5/c8-4-5-12-7(11)3-1-2-6(9)10/h8H,1-5H2,(H,9,10)

InChI Key

VCGUYZUZNZHTGZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(=O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Glutaric Acid (HOOC-(CH₂)₃-COOH)

  • Structural Differences : Lacks ester or hydroxyl modifications.
  • For example, diethyl glutarate (DEG) enhances CD8+ T cell differentiation at lower doses than glutaric acid, suggesting esterification improves cellular uptake or stability .
  • Coordination Chemistry : Forms stable lanthanide coordination polymers (e.g., Eu(III) and Tb(III) complexes) through carboxylate groups, enabling luminescent sensor applications .
  • Applications : Primarily used in industrial polymer synthesis.

Diethyl Glutarate (DEG, (CH₂CH₂OOC)₂-(CH₂)₃)

  • Structural Differences : Fully esterified with ethyl groups.
  • Biological Activity : DEG significantly enhances CD8+ T cell differentiation at lower concentrations (10 µM) compared to glutaric acid (≥100 µM required), highlighting the role of ester groups in bioavailability .
  • Volatility : Higher volatility than (2-Hydroxyethyl) hydrogen glutarate, making it suitable for food flavoring (e.g., dimethyl glutarate in beef jerky) .
  • Limitations : Lacks hydroxyl groups, reducing hydrogen-bonding capacity in materials science applications.

L-2-Hydroxyglutarate (L-2-HG, HOOC-CH(OH)-(CH₂)₂-COOH)

  • Structural Differences : Contains a hydroxyl group on the carbon backbone rather than an ester-linked hydroxyethyl group.
  • Biological Role : Acts as an oncometabolite, inhibiting α-ketoglutarate-dependent enzymes and altering epigenetic regulation in cancer .

Other Esters (Methyl, Ethyl Glutarates)

  • Physical Properties : Lower polarity than this compound due to the absence of hydroxyl groups, leading to higher volatility (e.g., ethyl glutarate in fragrances) .
  • Coordination Behavior : Less likely to form hydrogen-bonded networks in metal-organic frameworks compared to hydroxyl-containing derivatives .

Coordination Chemistry and Sensing

  • For example, Eu(III)-glutarate complexes exhibit red emission sensitive to Fe³⁺ ions, a property that could be modulated by hydroxyl group interactions .

Electrostatic and Steric Interactions

  • In molecular modeling studies, 2-hydroxyethyl groups contribute to favorable electrostatic potentials, enhancing binding affinities in enzyme active sites (e.g., PLK1 inhibitors) .

Comparative Data Table

Compound Solubility Bioactivity (Immune Modulation) Coordination Ability Key Applications References
This compound High (polar) Moderate (predicted) Hydrogen bonding + carboxylate Drug delivery, sensors
Glutaric acid High Low Carboxylate only Industrial polymers
Diethyl glutarate (DEG) Low (non-polar) High (10 µM effective) Weak Immunology, food flavoring
L-2-Hydroxyglutarate Moderate Oncometabolite N/A Cancer metabolism
Eu(III)-glutarate polymer Insoluble N/A Strong (luminescent) Fe³⁺/nitrophenol sensing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Hydroxyethyl) hydrogen glutarate, and how do reaction conditions influence esterification efficiency?

  • Methodological Answer : The esterification of glutaric acid with 2-hydroxyethanol can be optimized using acid catalysis (e.g., sulfuric acid) under controlled temperature (60–80°C) and stoichiometric ratios. Kinetic studies show that reactive distillation improves yield by continuously removing water, shifting equilibrium toward ester formation . Key parameters include catalyst concentration (0.5–2.0 mol%), reaction time (4–8 hours), and molar ratios (1:1.2 for acid:alcohol). Secondary data from esterification databases (e.g., HSDB) can validate experimental outcomes .

Q. How can researchers characterize the purity and structural integrity of this compound using chromatographic techniques?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (254 nm) is effective for quantifying this compound in mixtures. Mobile phases of 5 mM H₂SO₄ at 0.5 mL/min and 60°C column temperature achieve baseline separation from precursors like glutaric acid and diesters. Recovery rates >95% (RSD <8%) are achievable with calibration curves spanning 0.1–10 mg/mL .

Q. What are the critical limitations in using FT-IR and NMR for distinguishing this compound from its homologs?

  • Methodological Answer : FT-IR analysis focuses on carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches. However, overlapping peaks with succinate or adipate derivatives require complementary ¹H/¹³C NMR. Key NMR signals include the hydroxyethyl proton (δ 3.6–4.0 ppm) and glutarate methylene protons (δ 2.3–2.5 ppm). Deuterated solvents (e.g., D₂O) mitigate hydrogen-bonding ambiguities .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding networks affect the crystallization of this compound salts?

  • Methodological Answer : X-ray crystallography reveals that intramolecular hydrogen bonds between the hydroxyethyl group and carboxylate stabilize folded conformations in polar solvents (e.g., ethanol/water mixtures). In contrast, nonpolar solvents (e.g., hexane) promote linear conformations. Comparative studies with TMP hydrogen glutarate analogs show identical hydrogen-bonded networks (R²²(8) motifs) despite alkyl chain differences .

Q. What mechanistic insights explain contradictory catalytic data in enzyme-mediated hydrolysis of this compound?

  • Methodological Answer : Lipases (e.g., Candida antarctica) exhibit substrate inhibition at high ester concentrations (>50 mM) due to nonproductive binding. Michaelis-Menten kinetics combined with Lineweaver-Burk plots reveal competitive inhibition (Kᵢ = 12 mM). Adjusting pH (6.5–7.5) and temperature (30–40°C) mitigates this, with turnover numbers (kcat) increasing from 0.8 to 2.1 s⁻¹ .

Q. How can metabolic engineering strategies enhance microbial production of glutarate derivatives like this compound?

  • Methodological Answer : Overexpression of lysine decarboxylase (ldcC) and α-ketoglutarate dehydrogenase in Escherichia coli BM31PER increases glutarate titers to 48 g/L (yield: 0.35 mol/mol glucose). Modular pathway optimization requires balancing NADPH/ATP flux and suppressing byproducts (e.g., cadaverine) via CRISPRi repression. HPLC-MS validates purity (>99%) and quantifies intermediates .

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